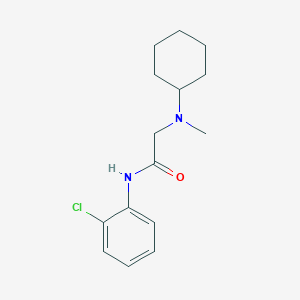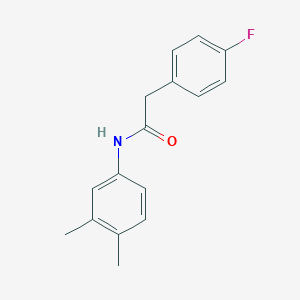![molecular formula C20H12BrClN2OS B4986753 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide, also known as BZB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZB has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. It also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been shown to modulate the activity of several enzymes, including COX-2, iNOS, and MMPs, which are involved in the inflammatory response and cancer progression.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has also been found to modulate the immune response, reduce tumor growth, and improve cognitive function. The compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for investigating the mechanisms of action of various signaling pathways. However, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has some limitations, including its poor solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been shown to exhibit neuroprotective properties, and further studies could elucidate its mechanism of action and potential therapeutic benefits. Another area of interest is the development of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide analogs with improved solubility and potency. These analogs could be useful for investigating the structure-activity relationship of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide and for developing more effective therapeutic agents.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been optimized to ensure high yield and purity of the final product. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, and has been investigated for its potential use in the treatment of several diseases. The compound has several advantages for use in lab experiments, but also has some limitations. Future research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide could lead to the development of more effective therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzothiazole in the presence of a reducing agent. The resulting intermediate is then treated with 4-bromobenzoyl chloride to yield N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide. The synthesis process has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to modulate the immune response, reduce oxidative stress, and inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2OS/c21-14-8-5-12(6-9-14)19(25)23-17-11-13(7-10-15(17)22)20-24-16-3-1-2-4-18(16)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZNQUNHOOKZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)


![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4986710.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
![2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)
![4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4986760.png)
![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B4986777.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)